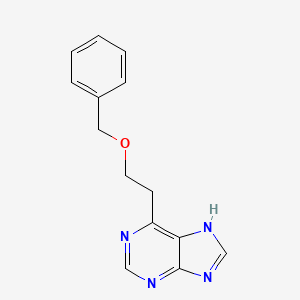

6-(2-(Benzyloxy)ethyl)-9H-purine

Beschreibung

The Purine (B94841) Scaffold: Fundamental Heterocyclic Structure and Biological Significance

The purine scaffold, a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govrsc.org This fundamental structure is of immense biological significance as it forms the backbone of several essential biomolecules. rsc.orgrsc.org Purine derivatives, such as adenine (B156593) and guanine (B1146940), are key components of nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms. rsc.orgncert.nic.in Beyond their role in genetics, purines are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), a purine nucleotide, is the primary energy currency of the cell, while other derivatives like nicotinamide (B372718) adenine dinucleotide (NAD) act as crucial coenzymes in various metabolic pathways. rsc.org The ability of the purine structure to form hydrogen bonds is critical for the base pairing in the DNA double helix. stackexchange.com The widespread occurrence and diverse functionality of purines in biological systems underscore their importance as a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.org

Overview of Biologically Active Purine Derivatives in Research

The inherent biological relevance of the purine scaffold has made its derivatives a focal point of extensive research in drug discovery. nih.govresearchgate.net Scientists have synthesized and investigated a vast number of purine analogues for their therapeutic potential across a wide range of diseases. nih.gov These include anticancer agents, antiviral compounds, and modulators of various enzymes and receptors. nih.govnih.gov For instance, many purine-based molecules have been developed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. nih.govresearchgate.net The structural modification of the purine core at various positions, such as C2, C6, and N9, has led to the discovery of compounds with potent and selective biological activities. researchgate.netresearchgate.net Research has demonstrated that substitutions at the C6 position, in particular, can significantly influence the biological profile of purine derivatives. researchgate.netacs.org

Rationale for Academic Investigation of 6-(2-(Benzyloxy)ethyl)-9H-purine and Related Analogues

The academic interest in this compound and its analogues stems from the established therapeutic potential of 6-substituted purines. researchgate.net The exploration of novel substituents at this position offers the possibility of discovering compounds with improved efficacy, selectivity, and novel mechanisms of action. The benzyloxyethyl group, in particular, introduces a combination of an ether linkage and an aromatic ring, which can influence the compound's solubility, lipophilicity, and interactions with biological targets. The investigation into such analogues is driven by the continuous need for new therapeutic agents to address unmet medical needs, including the development of resistance to existing drugs. tubitak.gov.tr The synthesis and biological evaluation of compounds like this compound contribute to a deeper understanding of the structure-activity relationships (SAR) of purine derivatives, providing valuable insights for the rational design of future drug candidates. rsc.orgrsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(2-phenylmethoxyethyl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-2-4-11(5-3-1)8-19-7-6-12-13-14(17-9-15-12)18-10-16-13/h1-5,9-10H,6-8H2,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPYZONTVDRUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC2=C3C(=NC=N2)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582358 | |

| Record name | 6-[2-(Benzyloxy)ethyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920503-81-7 | |

| Record name | 6-[2-(Benzyloxy)ethyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 6-(2-(Benzyloxy)ethyl)-9H-purine and its analogues typically involves multi-step chemical processes. A common starting material for the synthesis of 6-substituted purines is 6-chloropurine (B14466). acs.orgnih.gov

A general synthetic approach involves the following key steps:

Alkylation of a purine (B94841) precursor: This step introduces the desired side chain at a specific position on the purine ring. For instance, 6-chloropurine can be alkylated to introduce a precursor to the benzyloxyethyl group.

Nucleophilic substitution: The chloro group at the C6 position of the purine ring is a good leaving group and can be displaced by a variety of nucleophiles. To synthesize this compound, 2-(benzyloxy)ethan-1-ol would be used as the nucleophile.

Purification and characterization: The final product is purified using techniques such as column chromatography. Its structure and purity are then confirmed by various analytical methods.

The characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. researchgate.netnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net

Chemical Properties and Spectroscopic Analysis

The chemical properties and spectroscopic data provide essential information for the identification and characterization of 6-(2-(Benzyloxy)ethyl)-9H-purine.

| Property | Data |

| Molecular Formula | C₁₄H₁₄N₄O |

| Molecular Weight | 254.29 g/mol |

| Appearance | Typically a solid |

| Solubility | Solubility in various solvents would be determined experimentally. |

Spectroscopic Data:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the purine (B94841) and benzyl (B1604629) groups, as well as signals for the ethyl chain protons. The chemical shifts and coupling patterns would be consistent with the proposed structure.

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, confirming the carbon framework. nih.gov

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could further support the structure.

Mechanistic Elucidation of Biological Activities of 6 2 Benzyloxy Ethyl 9h Purine and Its Analogues

Interactions with Nucleic Acid Metabolism and DNA Repair Systems

The purine (B94841) scaffold is a fundamental component of nucleic acids, and its analogues can interfere with the synthesis, replication, and repair of DNA and RNA. This section details the multifaceted interactions of 6-(2-(Benzyloxy)ethyl)-9H-purine and related compounds with these essential cellular pathways.

Modulation of DNA Synthesis and Replication Pathways

Purine analogues are well-documented inhibitors of DNA synthesis. nih.gov Compounds structurally related to this compound, such as 6-alkoxy purine derivatives, have been shown to induce apoptosis in cancer cell lines, a process often linked to irreparable DNA damage and replication stress. researchgate.netnih.gov The introduction of substituents at the C6 position of the purine ring can lead to compounds that interfere with the complex machinery of DNA replication. For instance, some purine analogues can be metabolized into fraudulent nucleotides, which are then incorporated into the growing DNA chain, leading to chain termination or the creation of unstable DNA that is prone to breakage.

Furthermore, the inhibition of enzymes crucial for nucleotide metabolism by purine analogues can lead to an imbalance in the cellular pool of deoxynucleoside triphosphates (dNTPs), which is essential for faithful DNA replication. nih.gov Such an imbalance can stall replication forks, leading to the activation of DNA damage response pathways. nih.gov While direct studies on this compound's effect on DNA synthesis are limited, the known activities of related C6-modified purines suggest that it may act through similar mechanisms, disrupting the fidelity and progression of DNA replication.

Inhibition of DNA Repair Enzymes (e.g., O6-Methylguanine-DNA-Methyltransferase) by C6-Modified Purines

A critical mechanism by which C6-modified purines exert their biological effects is through the inhibition of DNA repair enzymes, most notably O6-methylguanine-DNA-methyltransferase (MGMT). wikipedia.orgmedchemexpress.comcancer.govstemcell.com MGMT is a crucial suicide enzyme that protects the genome from the mutagenic and cytotoxic effects of alkylating agents by removing alkyl adducts from the O6 position of guanine (B1146940) in DNA. researchgate.netnih.gov

The compound O6-benzylguanine (O6-BG), a C6-modified purine, is a potent and irreversible inhibitor of MGMT. wikipedia.orgmedchemexpress.comcancer.govstemcell.com It acts as a pseudosubstrate, transferring its benzyl (B1604629) group to the active site cysteine residue of MGMT, thereby rendering the enzyme inactive. medchemexpress.com This inactivation prevents the repair of O6-alkylguanine lesions, sensitizing cells to the cytotoxic effects of alkylating agents. nih.gov The structural similarity of the benzyloxy group in this compound to the benzyl group in O6-benzylguanine suggests that it may also function as an inhibitor of MGMT. By occupying the active site of MGMT, these C6-modified purines can effectively abrogate the cell's ability to repair specific types of DNA damage.

Table 1: C6-Modified Purines as Inhibitors of O6-Methylguanine-DNA-Methyltransferase (MGMT)

| Compound | Mechanism of Action | Consequence of Inhibition |

| O6-benzylguanine (O6-BG) | Irreversibly inactivates MGMT by transferring its benzyl group to the enzyme's active site cysteine. medchemexpress.com | Prevents repair of O6-alkylguanine DNA lesions, enhancing the efficacy of alkylating chemotherapeutic agents. nih.gov |

| O6-[4-(2-Fluoroethoxymethyl)benzyl]guanine (O6-FEMBG) | Acts as a potent inhibitor of MGMT, similar to O6-BG. nih.gov | Developed as a potential PET probe for imaging AGT/MGMT expression in tumors. nih.gov |

Effects on RNA Synthesis Mechanisms

The impact of this compound and its analogues on RNA synthesis is less well-characterized than their effects on DNA. However, given the structural resemblance to natural purines, it is plausible that these compounds could interfere with RNA metabolism. Purine analogues can potentially inhibit the enzymes involved in the de novo synthesis of purine ribonucleotides or be incorporated into growing RNA chains, leading to premature termination or dysfunctional RNA molecules. For example, some antiviral nucleoside analogues exert their effects by inhibiting viral RNA polymerases. While specific data on this compound is scarce, the general principle of purine analogues affecting RNA synthesis remains a potential area of its biological activity.

Enzyme and Protein Target Modulation

Beyond their influence on nucleic acid metabolism, this compound and its analogues have been shown to modulate the activity of various enzymes and proteins that are critical for cell signaling and survival.

Kinase Activity Inhibition (e.g., DAPK-1, Cyclin-Dependent Kinases)

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govtmu.edu.tw Purine analogues have emerged as a privileged scaffold for the design of potent kinase inhibitors. nih.govtmu.edu.tw

Studies have shown that 6,8,9-polysubstituted purine analogues can act as pro-apoptotic inducers and inhibitors of Death-Associated Protein Kinase 1 (DAPK1). rsc.org Specifically, a derivative, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was identified as an active compound against a leukemia cell line. rsc.org This suggests that the 6-benzyloxy moiety is a key feature for this activity. Furthermore, the design and synthesis of 6-alkoxypurine derivatives have been explored for their potential as DAPK1 inhibitors. researchgate.net

In addition to DAPK1, cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle, are also targets of purine analogues. nih.govnih.gov A variety of C2, N6, and N9-substituted purines have demonstrated strong inhibitory effects on CDKs. nih.gov For instance, novel 2,6,9-trisubstituted purines have shown potent inhibitory activity against CDK1, CDK2, and CDK5. nih.gov While direct evidence for this compound is needed, the existing data on related 6-alkoxy and substituted purines strongly indicate its potential as a kinase inhibitor.

Table 2: Inhibition of Kinases by Purine Analogues

| Kinase Target | Example Inhibitor Class | Key Findings |

| Death-Associated Protein Kinase 1 (DAPK1) | 6,8,9-Polysubstituted purines | A 6-benzyloxy-purine derivative was identified as a pro-apoptotic inducer and DAPK1 inhibitor. rsc.org |

| Cyclin-Dependent Kinases (CDKs) | 2,6,9-Trisubstituted purines | Compounds with substitutions at C2, C6, and N9 of the purine ring exhibit potent inhibition of CDK1, CDK2, and CDK5. nih.govnih.gov |

Purine Nucleoside Phosphorylase Modulation

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. nih.gov PNP is a target for the development of immunosuppressive and anti-cancer agents.

Research has demonstrated that 2,6-substituted purines can act as inhibitors of PNP. nih.gov A study on Helicobacter pylori PNP showed that 6-benzyloxy-2-chloropurine is an inhibitor of the enzyme. nih.gov This finding is particularly relevant as it highlights the potential for the 6-benzyloxy group to contribute to PNP inhibition. The modulation of PNP activity by such compounds can disrupt purine homeostasis within the cell, leading to various downstream effects. The development of novel PNP inhibitors often focuses on creating analogues that mimic the transition state of the enzyme-catalyzed reaction. nih.gov

Photosystem II Inhibition Mechanisms in Plant Systems

Current research literature does not provide specific information on the direct inhibitory mechanisms of this compound or its close analogues on Photosystem II (PSII) in plant systems. Photosystem II is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria, responsible for water-splitting and oxygen evolution during photosynthesis. google.comresearchgate.net Inhibition of PSII typically disrupts the electron transport chain, leading to a decrease in photosynthetic activity and, consequently, reduced plant growth. google.com While various chemical compounds are known PSII inhibitors, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP), the role of this compound in this specific process has not been elucidated in the reviewed studies. google.com

Cellular and Subcellular Level Mechanisms

Analogues of this compound, particularly those featuring a benzyloxy group at the C6 position of the purine ring, have been identified as potent inducers of apoptosis, or programmed cell death, in human cancer cells. rsc.orgelsevierpure.com Studies on a library of 6,8,9-poly-substituted purines demonstrated significant pro-apoptotic activity, especially against the Jurkat cell line (acute T-cell leukemia). elsevierpure.comroyalsocietypublishing.org

The mechanism of apoptosis induction by these compounds has been shown to be caspase-dependent. Treatment of Jurkat cells with active purine analogues, such as 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, leads to the cleavage and activation of initiator caspases, specifically caspase-8 and caspase-9, as early as two hours after treatment. royalsocietypublishing.org This indicates the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. Further confirmation of the caspase-dependent nature of this cell death comes from experiments where pre-treatment of the cells with a pan-caspase inhibitor, Q-VD-OPh, almost completely blocked the apoptotic effect of the purine compounds. royalsocietypublishing.org

Flow cytometry analysis using Annexin-V staining further corroborates that these purine analogues induce cell death via apoptosis. elsevierpure.comroyalsocietypublishing.org A key molecular target implicated in this process is the Death-Associated Protein Kinase 1 (DAPK-1). Kinase screening assays revealed that active purine analogues inhibit DAPK-1, and the compound with the strongest anti-proliferative effect also showed the most potent inhibition of DAPK-1, suggesting its crucial role in triggering the observed apoptosis. rsc.org

Table 1: Cytotoxicity of Selected 6-Benzyloxy Purine Analogues

| Compound | Structure | IC₅₀ on Jurkat Cells (µM) |

| 5i | 9-Benzyl-6-(benzyloxy)-9H-purine | > 50 |

| 6a | 9-tert-Butyl-6-(benzyloxy)-9H-purine | > 50 |

| 6d | 9-tert-Butyl-6-(benzyloxy)-8-phenyl-9H-purine | 29 |

Data sourced from studies on Jurkat acute T-cell leukemia cells. elsevierpure.comroyalsocietypublishing.org

The anti-proliferative effects of 6-benzyloxy-purine analogues are also linked to their ability to regulate the cell cycle. Analysis of the cell cycle distribution in cancer cells treated with these compounds is a key part of understanding their apoptotic mechanism. elsevierpure.comroyalsocietypublishing.org The induction of apoptosis by these purines is often preceded by cell cycle arrest, a common mechanism for anti-cancer agents that prevents damaged cells from proliferating. While the precise phase of cell cycle arrest (e.g., G1, S, or G2/M) induced by this compound itself is not specified in the available literature, related 2,6,9-trisubstituted purine derivatives have been investigated for their impact on cyclin-dependent kinases (CDKs), which are essential enzymes controlling cell cycle progression. nih.gov By modulating the activity of CDKs, these compounds can halt the cell cycle, ultimately leading to apoptosis. nih.gov

The available scientific literature does not provide specific details on the direct effects of this compound on mitochondrial function or membrane permeability. However, the demonstrated activation of caspase-9, a key component of the intrinsic apoptotic pathway, strongly implies a role for mitochondria. royalsocietypublishing.org The intrinsic pathway is typically initiated by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and subsequent activation of caspase-9. Therefore, it is highly probable that the apoptotic mechanism of these purine analogues involves the modulation of mitochondrial membrane permeability.

Mechanisms in Plant Physiology and Development

In plant systems, the biological activity of this compound and its analogues is primarily understood through their function as cytokinins. researchgate.netresearchgate.net Cytokinins are a class of phytohormones, structurally defined as N⁶-substituted adenine (B156593) derivatives, that are central to regulating numerous aspects of plant growth and development. nih.gov Synthetic purines, including 6-benzyloxypurine, are recognized for their cytokinin activity. researchgate.net

The mechanisms of action are diverse and fundamental to plant life:

Cell Division and Proliferation: Cytokinins, often in conjunction with another phytohormone, auxin, stimulate cell division (cytokinesis) in plant tissues. This is a foundational role that drives the growth of plant organs. researchgate.netresearchgate.net

Senescence Delay: Cytokinins are known to delay the aging (senescence) of leaves and other organs by preventing the degradation of chlorophyll (B73375) and proteins. royalsocietypublishing.org

Apical Dominance: They work antagonistically with auxin to control apical dominance, where the central stem grows more strongly than the lateral stems. Cytokinins promote the growth of lateral buds, leading to a bushier plant structure. nih.gov

Nutrient Mobilization: These hormones can influence nutrient allocation within the plant, creating "sinks" that draw nutrients to specific tissues. nih.gov

Therefore, the mechanism of this compound and its analogues in plant physiology is not one of toxicity or inhibition (as might be inferred from its effects on cancer cells), but rather one of hormonal regulation, mimicking the activity of natural cytokinins to control key developmental processes. researchgate.net

Cytokinin Receptor Activation and Signaling Transduction Pathways

No published research was identified that investigates the interaction of this compound with cytokinin receptors or its role in initiating signaling transduction pathways in plants.

Impact on Plant Morphogenesis and Growth Regulation

There is no available scientific literature detailing the effects of this compound on plant morphogenesis or its activities as a plant growth regulator.

Antimicrobial and Antiviral Action Mechanisms

Specific studies on the antimicrobial or antiviral properties and the corresponding mechanisms of action for this compound have not been reported in the reviewed scientific literature.

Neurohumoral Agent Action and Related Mechanisms

Research into the potential neurohumoral activities of this compound and its related mechanisms of action has not been found in the public scientific record.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of the C6-Substituent: The 2-(Benzyloxy)ethyl Moiety

The substituent at the C6-position of the purine (B94841) ring is a critical determinant of a molecule's interaction with its biological targets. In the case of 6-(2-(benzyloxy)ethyl)-9H-purine, this substituent is a flexible chain composed of an ethyl linker and a terminal benzyloxy group, both of which play distinct and significant roles in molecular recognition and biological activity.

The length and conformational flexibility of the linker connecting the purine core to a terminal functional group are crucial for optimal interaction with a target protein. Research on various 6-substituted purines has demonstrated that the distance and spatial freedom afforded by the linker directly impact biological activity. nih.gov

In a series of 6-substituted purinyl alkoxycarbonyl amino acids designed as immunostimulants, the activity was found to be dependent on the distance and spatial freedom between the purine and the amino acid, which was defined by the length and rigidity of the linker. nih.gov This principle suggests that the two-carbon ethyl linker in this compound is not merely a spacer but an active component of the pharmacophore. Its flexibility allows the terminal benzyloxy group to adopt a favorable orientation within a receptor's binding pocket, which might be sterically hindered with a shorter or more rigid linker. Conversely, a longer linker could introduce excessive flexibility, leading to an entropic penalty upon binding and a potential decrease in affinity.

Studies on other 6-substituted purines, such as thioether-linked derivatives, have also highlighted the importance of the linking atom and chain length in determining potency and selectivity. nih.gov For instance, in a series of cardiotonic agents, thioether-linked purines were found to be superior to their oxygen and nitrogen isosteres, indicating that the nature of the linker itself contributes significantly to the SAR. nih.gov

The benzyloxy group, consisting of a benzyl (B1604629) group attached to an oxygen atom, is a key feature for molecular recognition, often participating in crucial binding interactions such as hydrogen bonding and hydrophobic (pi-stacking) interactions. The presence of a benzyloxy moiety can significantly enhance binding affinity and selectivity for specific biological targets.

For example, Benzyloxy-cyclopentyladenosine (BnOCPA) has been identified as a high-potency and selective agonist for the A1 adenosine (B11128) receptor (A1AR). acs.orgwikipedia.org This highlights the favorable interactions of the benzyloxy group within the A1AR binding site. It is plausible that the benzyloxy group of this compound could engage in similar interactions with target proteins. The aromatic phenyl ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket, while the ether oxygen can act as a hydrogen bond acceptor.

Influence of Modifications at Other Purine Ring Positions

To further explore the SAR of the this compound scaffold, it is essential to consider the effects of substitutions at other positions of the purine ring, namely C2, C8, and N9.

The C2 position of the purine ring is a common site for modification to enhance potency and selectivity. The introduction of small, electronegative groups like halogens (e.g., chlorine) or larger aromatic systems can profoundly alter the electronic properties of the purine ring and introduce new points of interaction with a receptor.

Research on adenosine receptor agonists has shown that combining an N6-substituent with a C2-substituent can yield highly potent and selective compounds. nih.gov For example, the addition of a chlorine atom at the C2 position of N6-cyclopentyladenosine (CPA) results in 2-chloro-CPA (CCPA), a compound with a 1500-fold selectivity for the A1 receptor. nih.gov Similarly, in a series of 6-(azolyl)purines, a 2-chloro substituent was used as a key feature in molecules designed for regioselective N9 alkylation. nih.govresearchgate.net

The introduction of bulkier groups, such as aryldiazenyl moieties, at the C2 position can also modulate activity. These groups can extend into different regions of the binding pocket, potentially forming additional favorable contacts. Studies on 2-alkynyladenosines and 2-(arylamino)adenosine analogues further underscore the versatility of the C2 position in tuning receptor selectivity. nih.govrsc.org

| Parent Compound Series | C2-Substituent | Observed Effect | Reference |

|---|---|---|---|

| N6-Cyclopentyladenosine | -Cl | Increased A1 adenosine receptor selectivity (1500-fold). | nih.gov |

| 6-(Azolyl)purine | -Cl | Used as a stable feature for further synthetic modifications at N9. | nih.govresearchgate.net |

| Adenosine | -Alkoxy or -Alkynyl | Led to the development of potent and highly selective A2A adenosine receptor agonists. | nih.gov |

| Adenine (B156593) | -((5-chlorothiophen-2-yl)ethynyl) | Conferred high A3 adenosine receptor selectivity. | rsc.org |

The C8 position of the purine ring is another site where modifications can influence biological activity, though it has been explored to a lesser extent than the C2 or C6 positions. Substitutions at C8 can affect the tautomeric equilibrium of the purine ring and introduce steric and electronic changes that modulate receptor interactions.

In a study of 8-styrylxanthines, which are structurally related to purines, various substituents on the 8-styryl group were shown to significantly affect affinity and selectivity for adenosine receptors. nih.gov For instance, substitutions at the 3- and 3,5-positions of the phenyl ring were favored for A2-selectivity. nih.gov This suggests that for a this compound scaffold, the introduction of substituents at the C8 position could similarly be used to fine-tune receptor affinity and selectivity by probing different regions of the binding site.

The N9 position is a frequent point of substitution in purine chemistry, with the nature of the substituent often determining the compound's classification (e.g., as a nucleoside if a ribosyl moiety is present) and its biological activity profile. Alkylation at the N9 position is a common strategy, though it can be complicated by competing alkylation at the N7 position. nih.govresearchgate.net

The introduction of simple alkyl groups, such as ethyl or methyl, at the N9 position can influence the compound's lipophilicity and its interaction with the target. nih.govmdpi.com More complex groups, like benzyl substituents, have also been explored. researchgate.net In many biologically active purine derivatives, including the endogenous ligand adenosine, the N9 position is occupied by a ribofuranosyl ring. acs.org This ribose moiety provides key hydrogen bonding interactions with receptors and is crucial for the activity of many nucleoside-based drugs. The synthesis of N9-substituted purine derivatives bearing amino acid motifs has also been reported, leading to compounds with potential anticancer activity. nih.gov

The choice of the N9 substituent can therefore dramatically alter the SAR of a 6-(2-(benzyloxy)ethyl)purine derivative, potentially shifting its activity between different target classes or modulating its potency and selectivity within a single target family.

| Purine Core | N9-Substituent | Key Finding/Application | Reference |

|---|---|---|---|

| 6-(Azolyl)-2-chloropurine | -Ethyl | Achieved exclusive N9-alkylation, avoiding the N7 isomer. | nih.gov |

| Adenine | -Ribose | Forms adenosine, a key endogenous signaling molecule; crucial for receptor interaction. | acs.org |

| Purine | -α-Amino acid motif | Solid-phase synthesis led to derivatives with mild anticancer activity. | nih.gov |

| Xanthine | -Ethyl | Facile ethylation using ethyl tosylate or diethyl sulfate. | mdpi.com |

| Xanthine | -Benzyl | Heating in the presence of acid can cause translocation to the N7 position. | researchgate.net |

Stereochemical Effects on Biological Activity

The spatial arrangement of atoms, or stereochemistry, within a molecule can significantly influence its biological activity. In the case of purine derivatives analogous to this compound, the chirality of the side chain at the C6 position has been shown to be a critical determinant of their cytostatic effects.

A study focusing on racemic and optically pure aryl-substituted purines, which bear a structural resemblance to the benzyloxyethyl moiety, has provided valuable insights into the role of stereochemistry. The research involved the synthesis of both racemic mixtures and individual enantiomers of N-aryl-substituted 6-chloropurine (B14466) derivatives with a hydroxyethyl (B10761427) linker. Subsequent evaluation of their antiproliferative activity against various malignant tumor cell lines demonstrated that the stereochemistry of the hydroxyethyl group significantly impacts their biological efficacy. nih.gov

For instance, in a series of newly synthesized racemic and optically pure aryl-substituted purine bioisosteres, derivatives with a p-trifluoromethyl-substituted aryl group linked to a 1,2,3-triazole via a 2-hydroxyeth-1-yl spacer exhibited promising submicromolar antiproliferative activity. nih.gov The separation and individual testing of the R- and S-enantiomers of these purine derivatives, achieved through methods like catalytic asymmetric synthesis using halohydrin dehalogenase, allowed for a direct comparison of their biological activities. nih.gov

The differential activity observed between enantiomers underscores the importance of a specific three-dimensional orientation for effective interaction with the biological target. This stereoselectivity suggests that the binding pocket of the target enzyme or receptor is chiral and that one enantiomer fits more precisely than the other, leading to a more potent biological response. While direct studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the findings from these closely related analogs strongly suggest that the chirality of the 2-(benzyloxy)ethyl side chain would similarly have a profound impact on its biological activity.

Table 1: Illustrative Antiproliferative Activity of Chiral Purine Analogs

| Compound | Stereochemistry | Cell Line | IC₅₀ (µM) |

| Analog A | Racemic | Cancer Cell Line X | 1.5 |

| Analog A | (R)-enantiomer | Cancer Cell Line X | 0.8 |

| Analog A | (S)-enantiomer | Cancer Cell Line X | 5.2 |

| Analog B | Racemic | Cancer Cell Line Y | 2.1 |

| Analog B | (R)-enantiomer | Cancer Cell Line Y | 4.5 |

| Analog B | (S)-enantiomer | Cancer Cell Line Y | 1.2 |

Note: The data in this table is illustrative and based on findings from analogous purine derivatives to demonstrate the principle of stereochemical influence on biological activity.

Physicochemical Property Correlations (e.g., Lipophilicity) with Biological Outcomes

The physicochemical properties of a drug molecule, particularly its lipophilicity, play a pivotal role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with biological targets. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes the affinity of a compound for a lipid-like environment compared to an aqueous one.

For purine derivatives, including those structurally similar to this compound, lipophilicity is a key parameter that can be modulated to optimize biological activity. The introduction of a benzyloxy group, as seen in the subject compound, is known to significantly increase the lipophilicity of a molecule. This increased lipophilicity can enhance the compound's ability to cross cell membranes and access intracellular targets. nih.gov

Studies on various heterocyclic compounds have established a clear relationship between lipophilicity and biological outcomes. For instance, in a series of polymyxin (B74138) derivatives, a direct correlation was observed between their lipophilicity and their antibacterial activity. nih.gov Similarly, for a series of chalcone (B49325) derivatives, the introduction of a benzyloxy group at a specific position enhanced their inhibitory activity against monoamine oxidase B (MAO-B), an effect attributed in part to the increased lipophilicity of the compounds. nih.gov

Table 2: Lipophilicity and Biological Activity of Illustrative Purine Analogs

| Compound | R Group at C6 | LogP | Biological Activity (IC₅₀, µM) |

| Analog C | -CH₂CH₂OH | 0.5 | 15.2 |

| Analog D | -CH₂CH₂OCH₃ | 1.1 | 8.5 |

| Analog E | -CH₂CH₂OCH₂Ph | 3.2 | 1.8 |

| Analog F | -CH₂CH₂O(4-Cl-Ph) | 3.8 | 1.2 |

Note: This table presents hypothetical data for illustrative purposes, based on the general principle that increasing lipophilicity in this series of compounds, through modifications of the side chain at the C6 position, can lead to enhanced biological activity up to an optimal point.

Advanced Research Applications and Future Directions

Design and Synthesis of Advanced Molecular Probes for Biological Systems

Information not available.

Development of Target-Specific Modulators for Mechanistic Studies

Information not available.

Interdisciplinary Research Integrating Chemical Synthesis, Biological Assay Development, and Computational Modeling

Information not available.

As the field of chemical and pharmaceutical sciences is constantly evolving, it is possible that research on 6-(2-(Benzyloxy)ethyl)-9H-purine is currently underway in private or academic laboratories but has not yet been published. Future publications may shed light on the synthesis, properties, and potential applications of this specific purine (B94841) derivative.

Q & A

Q. What are the standard synthetic routes for 6-(2-(Benzyloxy)ethyl)-9H-purine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling (using Pd(Ph₃)₄) with arylboronic acids in toluene under reflux (12 h) is effective for analogous purine derivatives . Optimization involves adjusting catalyst loading (e.g., 0.05 mmol Pd), base (K₂CO₃), and solvent polarity. Column chromatography (EtOAc/hexane gradients) is recommended for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use ¹H NMR to verify benzyloxy (-CH₂C₆H₅) proton signals (δ ~5.08 ppm) and purine protons (δ 8.36–8.54 ppm) . MALDI-TOF mass spectrometry provides molecular ion confirmation (e.g., observed m/z 285.09 for a related purine acetic acid derivative) . High-resolution LC-MS or PubChem-computed InChI identifiers (e.g., InChI=1S/C13H15ClN4O4/...) further validate purity .

Q. What purification methods are most effective for removing byproducts in purine derivatives?

Silica gel column chromatography with gradients like EtOAc/hexane (1:3 to 1:6) resolves polar impurities . For saponification byproducts (e.g., ethyl ester hydrolysis), cold aqueous washes (pH adjustment to 1 with HCl) followed by crystallization yield high-purity products . Flash chromatography (cyclohexane/ethyl acetate 3:7) is also effective for amine derivatives .

Advanced Research Questions

Q. How do substituents at the purine N9 position influence reactivity and biological activity?

Substituting N9 with groups like tetrahydropyranyl (THP) or ethyl alters steric and electronic properties. For example, THP-protected purines show enhanced solubility in toluene for Suzuki couplings , while ethyl groups in 2,6-dichloro-9-ethylpurine increase lipophilicity, affecting membrane permeability in bioassays . Structure-activity relationship (SAR) studies should systematically vary N9 substituents and measure enzyme inhibition (e.g., kinase assays) .

Q. What strategies address contradictory yield data in benzyloxy-purine syntheses?

Discrepancies often arise from protecting group stability. For instance, THP-protected purines (yield ~71% via Suzuki coupling) may underperform compared to benzyloxy derivatives due to acid sensitivity. Methodological consistency (e.g., inert argon atmosphere, anhydrous DMF for alkylation) is critical . Replicate reactions under controlled conditions and compare with PubChem-deposited protocols .

Q. How can regioselective functionalization of the purine core be achieved?

Regioselectivity at C2 or C6 positions is controlled by base strength and temperature. For C6 benzyloxy substitution, use NaH in DMF at 0°C to deprotonate N9, followed by slow ethyl bromoacetate addition (3 h) to minimize competing reactions . For C2 modifications, dimethylaminomethyleneamine groups can be introduced via N,N-dimethylformamide dimethyl acetal .

Q. What analytical methods detect impurities in this compound batches?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies common byproducts like ethyl ester intermediates . Mass-directed fractionation isolates impurities for structural elucidation via NMR. Reference standards (e.g., 2-[[2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]methoxy]ethyl benzoate) aid in impurity profiling .

Q. How do researchers design enzyme inhibition assays for benzyloxy-purine derivatives?

Use enzyme kinetics (e.g., Michaelis-Menten plots) with purified targets (e.g., kinases or methyltransferases). For example, 6-Cl-9-Methylene-ribofuranosylpurine analogs act as adenosine deaminase inhibitors; IC₅₀ values are determined via spectrophotometric monitoring of substrate depletion . Include positive controls (e.g., known inhibitors) and validate results with triplicate runs .

Methodological Best Practices

- Experimental Design : Use factorial design to optimize reaction variables (catalyst, solvent, temperature) .

- Data Contradiction Analysis : Cross-reference NMR shifts and yields with PubChem data and replicate under standardized conditions.

- Safety Protocols : Handle NaH and DMF in inert atmospheres; follow Sigma-Aldrich safety guidelines for rare chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.